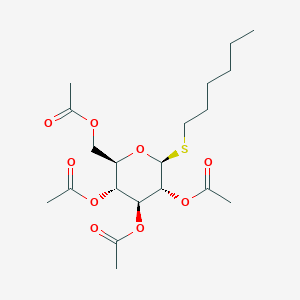
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is a chemical compound with the molecular formula C20H32O9S and a molecular weight of 448.53 g/mol. This compound is known for its role as a building block in various chemical syntheses and is used in the preparation of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves multiple steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The steps include acetylation, thiolation, and alkylation, followed by purification processes such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove acetyl groups, yielding the corresponding alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while reduction can produce alcohols .
科学的研究の応用
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate for glycosidase enzymes.
Industry: The compound is used in the production of detergents and surfactants due to its amphiphilic nature.
作用機序
The mechanism of action of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves its interaction with specific molecular targets. The compound can act as a substrate for glycosidase enzymes, leading to the cleavage of the glycosidic bond and release of the active thiol group. This interaction can modulate various biochemical pathways and has potential therapeutic applications.
類似化合物との比較
Similar Compounds
n-Octyl beta-D-thioglucopyranoside: A similar compound used as a nonionic detergent for solubilizing membrane proteins.
Hexyl beta-D-thioglucopyranoside: Another analog used in similar applications.
Uniqueness
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the acetoxymethyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C20H32O9S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hexylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H32O9S/c1-6-7-8-9-10-30-20-19(28-15(5)24)18(27-14(4)23)17(26-13(3)22)16(29-20)11-25-12(2)21/h16-20H,6-11H2,1-5H3/t16-,17-,18+,19-,20+/m1/s1 |
InChIキー |
KXJGUZALRMDGTN-OBKDMQGPSA-N |
異性体SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
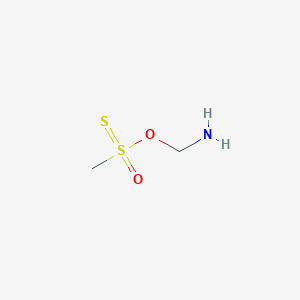
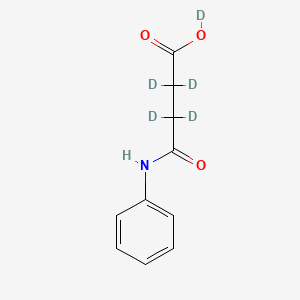
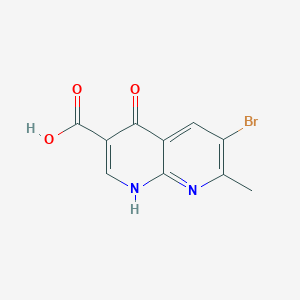
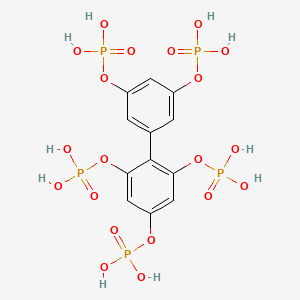
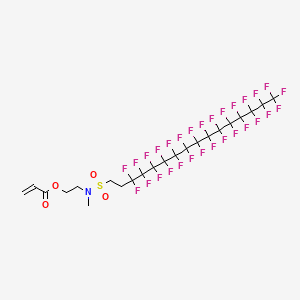
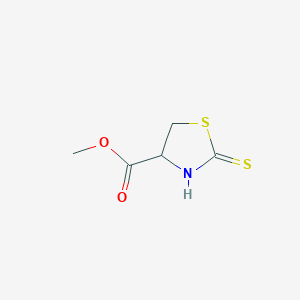
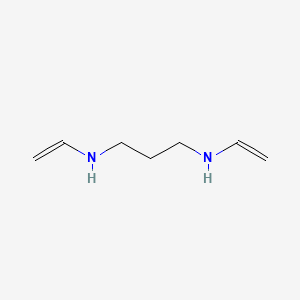

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)

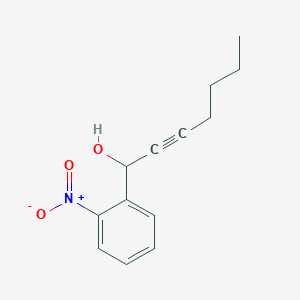
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
